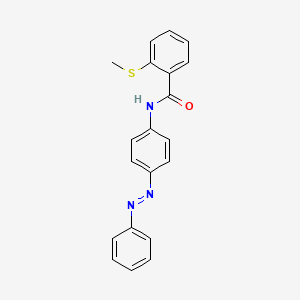
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that features a benzamide core with a methylthio group and a phenyldiazenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable benzamide derivative under basic conditions to form the phenyldiazenyl intermediate.
Thioether Formation: The intermediate undergoes a nucleophilic substitution reaction with a methylthiol reagent to introduce the methylthio group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide: Similar structure with an acetamide core.
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide: Similar structure with a benzenesulfonamide core.
Uniqueness
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
1002889-25-9 |
|---|---|
分子式 |
C20H17N3OS |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3OS/c1-25-19-10-6-5-9-18(19)20(24)21-15-11-13-17(14-12-15)23-22-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,24) |
InChI 键 |
IJUHWZZWEKIKBW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


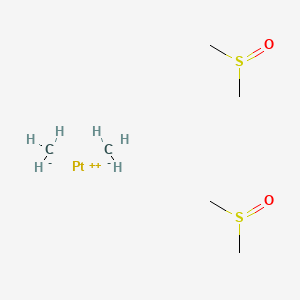
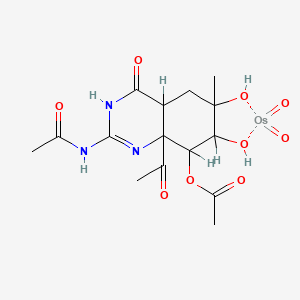
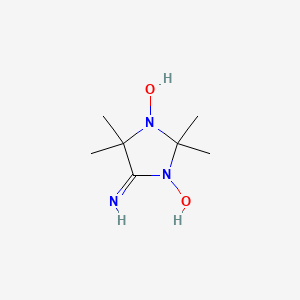
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
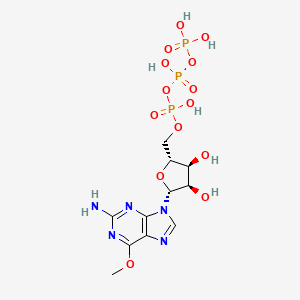
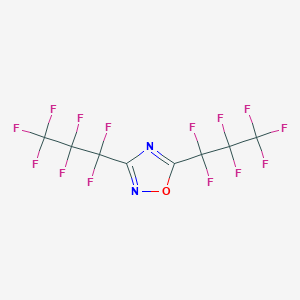
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
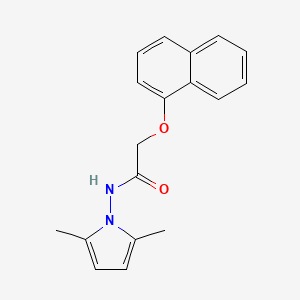
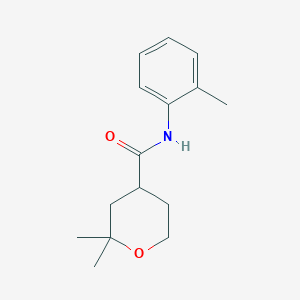
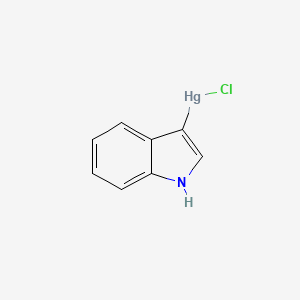
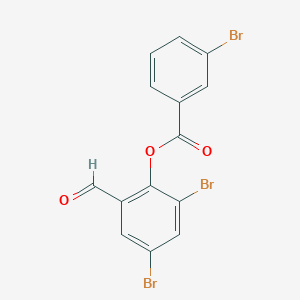
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
